trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the use of commercially available starting materials such as diallylamine. The synthesis typically involves a series of steps including ring-closing metathesis and SN2 displacement reactions. For instance, the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from diallylamine followed by ring-closing metathesis is a notable method .
Industrial Production Methods
Industrial production of this compound often employs chemoenzymatic methods. These methods utilize enzymes such as lipases to achieve high enantiomeric excess. For example, Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) has been used to produce the compound with excellent enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and stereochemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its stereospecific interactions with biological targets.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid: Another compound with similar stereochemistry but different functional groups and applications
Uniqueness
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
132619-44-4 |
---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(3R,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4+/m0/s1 |
InChI Key |
SKYSFPFYQBZGDC-IUYQGCFVSA-N |
SMILES |
CC1CN(C(=O)C1N)O |
Isomeric SMILES |
C[C@H]1CN(C(=O)[C@@H]1N)O |
Canonical SMILES |
CC1CN(C(=O)C1N)O |
Synonyms |
2-Pyrrolidinone,3-amino-1-hydroxy-4-methyl-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.